Alatrioprilat

Description

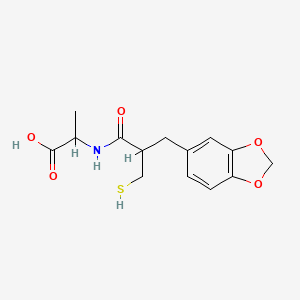

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO5S |

|---|---|

Molecular Weight |

311.36 g/mol |

IUPAC Name |

2-[[2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

TXSINLUUGRGAJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |

Synonyms |

aladotrilat Fasidotrilat N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Alatrioprilat

Synthetic Pathways for Alatrioprilat and its Prodrugs

The synthesis of this compound and its corresponding ester prodrugs, such as Alatriopril, has necessitated the development of sophisticated chemical strategies, particularly focusing on controlling the stereochemistry of the molecule.

Stereoselective Synthesis and Absolute Configuration Determination

The synthesis of this compound involves creating a molecule with a specific three-dimensional arrangement of atoms, as its biological activity is highly dependent on its stereochemistry. The desired enantiomer, (S)-N-[3-(3,4-methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxopropyl]alanine, is the active form. researchgate.net Enantioselective synthesis is therefore a critical aspect of its preparation. researchgate.net

Various methods have been explored to achieve the desired stereoisomer, including:

Synthesis from a chiral pool: Utilizing naturally occurring chiral molecules like amino acids as starting materials. researchgate.netethz.ch

Chemical resolution of racemic precursors: Separating a mixture of enantiomers using chiral resolving agents. researchgate.net

Enzymatic resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture. researchgate.net

Asymmetric synthesis: Using chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer. researchgate.netethz.ch

The absolute configuration of a chiral molecule, designated as either R or S, describes the spatial arrangement of its atoms. libretexts.orgutsunomiya-u.ac.jpyoutube.com Determining the absolute configuration of this compound is essential to ensure that the biologically active isomer is being synthesized. This is typically achieved through techniques such as X-ray crystallography of the final compound or a key intermediate. taylorandfrancis.com

Methodological Innovations in this compound Preparation

Researchers have continuously sought to improve the efficiency and scalability of this compound synthesis. Innovations in synthetic methodologies have been crucial in this endeavor. For instance, the design of dual inhibitors like this compound, which simultaneously target both ACE and enkephalinase, represents a significant methodological advancement. researchgate.net The development of diester prodrugs, such as Alatriopril, was a strategic innovation to enhance the oral bioavailability of the active diacid, this compound. researchgate.netscribd.com These prodrugs are designed to be hydrolyzed in vivo to release the active drug. scribd.com

Elucidation of this compound's Molecular Structure and its Active Site Interactions

Understanding the three-dimensional structure of this compound and how it binds to the active sites of ACE and NEP is fundamental to explaining its potent inhibitory activity.

Conformational Analysis and Ligand-Enzyme Binding Hypotheses

This compound is a flexible molecule, and its ability to adopt a specific low-energy conformation is believed to be key to its binding affinity for ACE. nih.gov Conformational analysis, through computational modeling, helps to identify the likely three-dimensional shape the molecule assumes when it interacts with the enzyme's active site. nih.gov These studies have led to the development of active-site models for ACE, which are valuable for designing new and more potent inhibitors. nih.gov

Molecular modeling studies have been used to investigate the binding of dual inhibitors to the catalytic sites of ACE and NEP. researchgate.net These studies help to elucidate the specific interactions between the inhibitor and the amino acid residues within the active sites, providing insights into the structural features that govern binding and selectivity. researchgate.net For instance, it has been predicted that inhibitors like this compound bind with greater affinity to the C-domain of ACE compared to the N-domain. researchgate.net

Contributions of Advanced Spectroscopic and Crystallographic Studies to Structural Understanding

A variety of advanced analytical techniques have been instrumental in elucidating the structure of this compound and its interaction with its target enzymes.

Spectroscopic Studies: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of synthesized molecules like this compound. ijsr.inmdpi.com UV-Visible spectroscopy can also provide information about the electronic structure of the compound. ijsr.inmdpi.com These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule. ijsr.inmdpi.com

Crystallographic Studies: X-ray crystallography is a powerful technique that provides a precise three-dimensional structure of a molecule in its crystalline state. csic.esnih.govbiorxiv.org Obtaining a crystal structure of this compound, or its complex with ACE or NEP, would offer definitive proof of its absolute configuration and provide a detailed picture of the binding interactions at an atomic level. acs.orgnih.govmdpi.com Such studies have been performed for related inhibitors like omapatrilat (B1677282), revealing key details about how they bind to the different domains of ACE. acs.org The insights gained from these crystallographic studies are invaluable for the rational design of new and improved inhibitors. researchgate.net

Biochemical Pharmacology and Enzyme Kinetics of Alatrioprilat

Quantitative Analysis of Angiotensin-Converting Enzyme (ACE) Inhibition

Alatrioprilat demonstrates significant inhibitory effects on Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that plays a crucial role in blood pressure regulation. mayoclinic.org

The potency of this compound as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibitory constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has shown that this compound inhibits ACE with an IC₅₀ value of 19.6 ± 2.6 nM. pnas.org The inhibitory constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme, has been reported to be 9.8 nM for this compound against ACE. researchgate.net

The interaction between this compound and ACE is characterized by a competitive inhibition mechanism. nih.gov In this mode of inhibition, this compound competes with the natural substrate, angiotensin I, for binding to the active site of the ACE enzyme. nih.gov The binding of this compound to the active site prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. mayoclinic.org

Determination of Inhibitory Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Quantitative Analysis of Neutral Endopeptidase (NEP) Inhibition

In addition to its effects on ACE, this compound also potently inhibits Neutral Endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides. droracle.ainih.gov

The inhibitory activity of this compound against NEP is demonstrated by its low IC₅₀ and Kᵢ values. Studies have determined the IC₅₀ of this compound for NEP to be 6.1 ± 1.0 nM. pnas.org The corresponding inhibitory constant (Kᵢ) for NEP inhibition by this compound is 5.1 nM. researchgate.net

Similar to its interaction with ACE, this compound is a competitive inhibitor of NEP. rcsb.org It binds to the active site of NEP, thereby preventing the breakdown of endogenous natriuretic peptides. This leads to increased levels of these peptides, which promote vasodilation and natriuresis. droracle.ai

Determination of Inhibitory Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Molecular Basis of Dual Metalloprotease Inhibition by this compound

The ability of this compound to inhibit both ACE and NEP stems from the structural similarities between the active sites of these two zinc metallopeptidases. researchgate.netacs.org Both enzymes possess a zinc ion within their catalytic domain that is crucial for their enzymatic activity. ebi.ac.ukquestjournals.org this compound is designed to interact with this key zinc ion and other critical residues in the active sites of both enzymes. researchgate.net The inhibitor's molecular structure allows it to fit within the binding pockets of both ACE and NEP, leading to potent and balanced inhibition of both enzymes. researchgate.netacs.org

Ligand-Protein Interaction Specificity within Enzyme Active Sites

This compound's ability to inhibit both ACE and NEP stems from its structural design, which allows it to bind to the active sites of these enzymes. As zinc metallopeptidases, both ACE and NEP share conserved features in their catalytic sites, notably a zinc ion that is crucial for their enzymatic activity. researchgate.netvinmec.com this compound, a mercaptoalkyl derivative, was rationally designed to interact with these active sites. scribd.comscribd.com

The interaction is characterized by high-affinity binding. The specificity of ligand-protein interactions within an enzyme's active site is determined by a combination of factors, including the three-dimensional shape of the site and the chemical interactions between the ligand and the enzyme's amino acid residues. elifesciences.orgnih.gov For metalloprotease inhibitors like this compound, a key interaction involves the inhibitor's zinc-binding group, in this case, a mercapto group, which coordinates with the zinc ion in the enzyme's active site. researchgate.net This strong interaction is a primary determinant of its inhibitory potency.

High-resolution crystal structures of the related dual inhibitor omapatrilat (B1677282) in complex with ACE domains reveal that the inhibitor binds in a nearly identical fashion to both the N- and C-terminal active sites of ACE (nACE and cACE). acs.org The binding is characterized by numerous, mostly conserved, protein-inhibitor interactions for the zinc-bound molecule within the active site of each domain. acs.org This lack of significant differentiation in binding explains the non-selective inhibition of ACE domains. acs.org It is inferred that this compound engages in similar interactions, occupying the enzyme molecules at low dosages. researchgate.net The design of such inhibitors leverages the structural similarities between the active sites of target enzymes. researchgate.net

Substrate Mimicry and Transition State Analog Design Principles

The design of potent enzyme inhibitors often relies on the principle of transition state analogy. wikipedia.org Enzymes catalyze reactions by stabilizing the high-energy transition state of a substrate, thereby lowering the activation energy. nih.gov Transition state analogs are stable molecules that are chemically and structurally similar to this unstable, fleeting transition state. wikipedia.orgnih.gov Because they mimic this preferred binding partner, transition state analogs can bind to the enzyme's active site with much higher affinity than the substrate itself, acting as powerful inhibitors. wikipedia.orgnih.gov

This compound is designed based on these principles. As a mercaptoalkyl derivative, its structure mimics the transition state of the peptide substrates cleaved by ACE and NEP. scribd.comscribd.com The tetrahedral carbon formed during peptide bond hydrolysis by these enzymes is mimicked by the inhibitor's structure, allowing it to fit snugly into the active site. The mercapto group's strong interaction with the catalytic zinc ion further stabilizes this binding, making this compound a highly potent, tight-binding inhibitor. acs.org This approach of mimicking the transition state is a cornerstone of rational drug design for enzyme inhibitors. nih.gov

Impact of this compound on Endogenous Peptide Metabolism Pathways

By simultaneously inhibiting ACE and NEP, this compound exerts a dual effect on several endogenous vasoactive peptide systems. It prevents the formation of the vasoconstrictor angiotensin II while also preventing the breakdown of vasodilator and natriuretic peptides. researchgate.netoup.com This combined action results in a unique pharmacological profile aimed at favorably modulating cardiovascular and renal function. researchgate.net

Modulation of the Renin-Angiotensin System Axis

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure and fluid balance. wikipedia.orgnih.gov A key step in this pathway is the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II, a reaction catalyzed by ACE. cvpharmacology.comwikipedia.orggoodrx.com

This compound's inhibition of ACE directly blocks this conversion. researchgate.net The resulting decrease in angiotensin II levels leads to several beneficial hemodynamic effects:

Vasodilation: Reduced angiotensin II leads to the relaxation of both arteries and veins, which in turn decreases systemic vascular resistance and blood pressure. vinmec.comnih.govcvpharmacology.com

Reduced Aldosterone (B195564) Secretion: Angiotensin II is a primary stimulus for the release of aldosterone from the adrenal cortex. wikipedia.orgnih.gov By lowering angiotensin II, this compound indirectly reduces aldosterone secretion, which promotes the excretion of sodium and water by the kidneys (natriuresis and diuresis), further helping to lower blood pressure. cvpharmacology.comwikipedia.org

Decreased Sympathetic Activity: Angiotensin II can enhance the activity of the sympathetic nervous system. cvpharmacology.comcvphysiology.com Blocking its formation helps to down-regulate sympathetic tone. cvpharmacology.com

The effectiveness of ACE inhibition is often correlated with the baseline activity of the RAS; patients with higher plasma renin activity and angiotensin II levels tend to show a more significant blood pressure response. nih.gov

Table 1: Effects of this compound-Induced ACE Inhibition on the Renin-Angiotensin System

| Target/Mediator | Effect of this compound Inhibition | Physiological Consequence | Reference |

|---|---|---|---|

| Angiotensin I Conversion to Angiotensin II | Blocked | Decreased levels of circulating Angiotensin II | cvpharmacology.comwikipedia.org |

| Vascular Smooth Muscle | Reduced Angiotensin II stimulation | Vasodilation (arterial and venous) | vinmec.comnih.gov |

| Adrenal Cortex | Reduced Angiotensin II stimulation | Decreased aldosterone secretion | wikipedia.orgnih.gov |

| Kidney | Decreased aldosterone effect | Increased sodium and water excretion (natriuresis/diuresis) | cvpharmacology.comwikipedia.org |

| Sympathetic Nervous System | Reduced Angiotensin II facilitation | Decreased sympathetic outflow | cvpharmacology.comcvphysiology.com |

Enhancement of Natriuretic Peptide Function

Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are hormones that play a crucial role in cardiovascular homeostasis. oup.comfrontiersin.org They counteract the effects of the RAS by promoting vasodilation, diuresis, and natriuresis. frontiersin.org The primary enzyme responsible for the degradation and inactivation of these beneficial peptides is Neprilysin (NEP). nih.govrxlist.com

The key consequences of enhanced natriuretic peptide function include:

Vasodilation: Leading to a reduction in both cardiac preload and afterload. frontiersin.org

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys helps to reduce blood volume. oup.comnih.gov

RAS Inhibition: Natriuretic peptides naturally suppress renin release, adding another layer of opposition to the RAS. researchgate.netnih.gov

This dual mechanism of blocking angiotensin II formation while simultaneously augmenting the natriuretic peptide system represents a comprehensive strategy for managing conditions characterized by vasoconstriction and fluid retention. oup.com

Influence on Other Vasoactive Peptide Systems

The inhibitory actions of this compound extend to other vasoactive peptides, most notably bradykinin (B550075).

Bradykinin: ACE is not only responsible for producing angiotensin II but also for degrading bradykinin, a potent vasodilator peptide. cvpharmacology.comwikipedia.orgnih.gov Therefore, ACE inhibition by this compound leads to an accumulation of bradykinin. cvpharmacology.com This increase in bradykinin levels contributes to the vasodilation effect by stimulating the production of other vasodilating substances like prostaglandins (B1171923) and nitric oxide. wikipedia.org This potentiation of bradykinin's actions is a key component of the therapeutic effect of all ACE inhibitors. nih.gov However, it is also linked to the side effect of a dry cough and, more rarely, angioedema. cvpharmacology.comwikipedia.orgnih.govmdpi.com

Other Peptides: Neprilysin is a relatively non-specific peptidase and is involved in the metabolism of several other vasoactive peptides, including endothelins and substance P. researchgate.netrxlist.com Therefore, its inhibition can influence the levels of these peptides as well, although the clinical significance of these interactions is part of ongoing research. nih.gov

Table 2: Summary of this compound's Dual Inhibitory Action

| Enzyme Inhibited | Key Substrate(s) Affected | Effect of Inhibition | Net Outcome | Reference |

|---|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | ▼ Decreased conversion to Angiotensin II | ▼ Vasoconstriction, ▼ Aldosterone | cvpharmacology.comwikipedia.org |

| Bradykinin | ▲ Increased levels (reduced degradation) | ▲ Vasodilation | cvpharmacology.comnih.gov | |

| Neprilysin (NEP) | Natriuretic Peptides (ANP, BNP) | ▲ Increased levels (reduced degradation) | ▲ Vasodilation, ▲ Natriuresis | researchgate.netoup.comrxlist.com |

| Other Vasoactive Peptides (e.g., Angiotensin II) | ▲ Increased levels (reduced degradation) | Potential counter-regulatory effects | nih.gov |

Preclinical Research Models and Pharmacodynamics of Alatrioprilat

In Vitro Pharmacological Characterization in Cellular and Tissue Systems

Enzyme Activity Assays in Isolated Biological Preparations

In vitro studies have been instrumental in characterizing the enzymatic inhibition profile of alatrioprilat. These assays typically measure the ability of the compound to inhibit the activity of purified or isolated enzymes, such as ACE and NEP. pacificbiolabs.comabyntek.com

Research has demonstrated that this compound inhibits both ACE and NEP with similar nanomolar potencies. researchgate.netresearchgate.net This balanced inhibition is a key feature of its pharmacological profile. researchgate.net Enzyme activity assays often utilize spectrophotometric or fluorometric methods to quantify the rate of substrate conversion by the target enzyme in the presence and absence of the inhibitor. pacificbiolabs.comnih.gov For instance, the inhibition of ACE can be determined by measuring the hydrolysis of a specific substrate like hippuryl-histidyl-leucine. nih.gov

| Enzyme | Inhibition Potency | Source |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Nanomolar range | researchgate.netresearchgate.net |

| Neutral Endopeptidase (NEP) | Nanomolar range | researchgate.netresearchgate.net |

Receptor and Transporter Interaction Profiling

The primary mechanism of this compound is centered on enzyme inhibition rather than direct interaction with receptors or transporters. nih.govresearchgate.net However, comprehensive preclinical profiling often includes screening for off-target interactions to assess selectivity. nih.govdrugbank.com Radioligand binding assays are commonly employed for this purpose, measuring the displacement of a labeled ligand from a specific receptor or transporter by the test compound. drugbank.comnih.gov While specific data on this compound's interaction with a broad panel of receptors and transporters is not extensively detailed in the provided search results, the focus of its pharmacological action remains its dual enzymatic inhibition. drugfuture.comnih.govresearchgate.net

In Vivo Pharmacological Evaluation in Animal Models

Experimental Design and Methodological Approaches in Rodent Studies

Preclinical evaluation of this compound has utilized various rodent models to investigate its pharmacodynamic effects. nih.govvivonics-preclinical.comnih.gov A common model involves the use of hypertensive transgenic rats, such as those harboring an additional mouse renin gene (TGR(mRen2)27), which exhibit elevated blood pressure. nih.gov In these studies, animals are often instrumented for continuous monitoring of physiological parameters like blood pressure and heart rate using telemetry or arterial catheters. nih.govvivonics-preclinical.com

Experimental protocols typically involve the administration of this compound or its prodrug, alatriopril, followed by the measurement of cardiovascular and renal parameters over a specified time course. nih.govnih.gov For instance, in anesthetized rats, the compound may be infused intravenously in a dose-dependent manner to assess acute effects. nih.gov In conscious animals, oral administration of the prodrug is a common approach to evaluate its efficacy and duration of action. nih.gov Methodologies also include the collection of blood and urine samples to analyze hormonal levels (e.g., ANP, plasma renin activity) and electrolyte excretion. nih.gov

Pharmacodynamic Effects on Cardiovascular and Renal Parameters in Preclinical Studies

In preclinical studies using hypertensive transgenic rats, this compound demonstrated dose-dependent reductions in mean blood pressure without affecting heart rate. nih.gov The infusion of this compound led to significant increases in the renal excretion of water and sodium. nih.gov Furthermore, plasma levels of ANP and cGMP were elevated following this compound administration, consistent with NEP inhibition. nih.gov Notably, plasma renin activity also increased, a typical response to ACE inhibition. nih.gov

In conscious hypertensive rats, the oral administration of alatriopril, the prodrug of this compound, resulted in a significant reduction in systolic blood pressure and a marked increase in urinary sodium excretion. nih.gov This contrasts with the effect of a sole ACE inhibitor like captopril, which tended to decrease sodium excretion in the same model. nih.gov In studies with anesthetized dogs, this compound administration did not produce significant hemodynamic changes at lower doses, though a transient hypotensive effect was observed. nih.gov

| Parameter | Effect | Animal Model | Source |

|---|---|---|---|

| Mean Blood Pressure | Dose-dependent decrease | Hypertensive Transgenic Rats | nih.gov |

| Heart Rate | No significant change | Hypertensive Transgenic Rats | nih.gov |

| Urinary Water Excretion | Dose-dependent increase | Hypertensive Transgenic Rats | nih.gov |

| Urinary Sodium Excretion | Dose-dependent increase | Hypertensive Transgenic Rats | nih.gov |

| Plasma ANP | Increased | Hypertensive Transgenic Rats | nih.gov |

| Plasma cGMP | Increased | Hypertensive Transgenic Rats | nih.gov |

| Plasma Renin Activity | Increased | Hypertensive Transgenic Rats | nih.gov |

Investigation of this compound's Role in Specific Disease Pathophysiologies in Animal Models

The dual ACE/NEP inhibitory action of this compound suggests its potential therapeutic utility in cardiovascular diseases like hypertension and heart failure. researchgate.netnih.gov Animal models of these conditions are crucial for investigating its role in disease pathophysiology. frontiersin.orgnih.gov For instance, the use of hypertensive rat models allows for the evaluation of its blood pressure-lowering effects in a disease-relevant context. nih.gov

Studies in models of heart failure, which is often characterized by the activation of the renin-angiotensin system and altered ANP levels, have been proposed to be of therapeutic interest for dual inhibitors like this compound. researchgate.netamegroups.org The rationale is that simultaneously inhibiting angiotensin II formation and potentiating the natriuretic and vasodilatory effects of ANP could be beneficial in this condition. researchgate.net While specific studies detailing the effects of this compound in heart failure models were not extensively covered in the search results, its demonstrated ability to lower blood pressure and enhance renal sodium excretion in hypertensive animals supports its potential role in managing conditions characterized by volume overload and increased vascular resistance. nih.gov

Considerations for Animal Model Selection and Experimental Rigor in Enzyme Inhibitor Research

The preclinical evaluation of enzyme inhibitors, such as the angiotensin-converting enzyme (ACE) inhibitor this compound, relies heavily on the use of animal models to investigate pharmacodynamic properties. The selection of an appropriate animal model is a critical step that significantly influences the translational relevance of the research findings. amegroups.cnfrontiersin.org A primary consideration is the model's ability to recapitulate the pathophysiology of the human condition being studied, such as hypertension. amegroups.cnahajournals.org Researchers utilize a variety of models, each with distinct advantages and limitations for studying the effects of ACE inhibitors. spandidos-publications.commdpi.com

These models can be broadly categorized as genetically-induced, surgically-induced, or pharmacologically-induced. frontiersin.org

Genetically-Induced Models: These include strains that are genetically predisposed to developing hypertension, such as the Spontaneously Hypertensive Rat (SHR) and Dahl Salt-Sensitive (DSS) rats. amegroups.cnfrontiersin.orgahajournals.org The SHR is a widely used model as it develops many characteristics of human essential hypertension, including end-organ damage. amegroups.cn Transgenic models, like those overexpressing components of the renin-angiotensin system (RAS), allow for the study of specific gene functions in hypertension, which can be subsequently targeted by inhibitors. amegroups.cnspandidos-publications.com

Surgically-Induced Models: Renovascular hypertension can be induced surgically, for example, through the Goldblatt kidney model, which involves constricting the renal artery. amegroups.cnspandidos-publications.comoup.com This model is particularly relevant for studying RAS-dependent hypertension, as the constriction activates the renin-angiotensin-aldosterone system (RAAS), a key target for ACE inhibitors. spandidos-publications.com

Pharmacologically-Induced Models: Hypertension can also be induced by the administration of specific agents. For instance, Angiotensin II (ANG II) can be infused to create a model of hypertension driven by this potent vasoconstrictor. frontiersin.org This allows for direct investigation of an inhibitor's ability to counteract the effects of a specific pressor agent.

The choice among these models depends on the specific research question. For instance, to test the efficacy of an ACE inhibitor, a renin-dependent model like the two-kidney, one-clip renal hypertensive rat is often employed. nih.gov Beyond the type of model, species differences in drug pharmacokinetics and target enzyme sequences must be considered to ensure the findings are applicable to humans. ahajournals.org

Experimental rigor is paramount to ensure that the results are robust, unbiased, and reproducible. benthamdirect.com Key elements of rigorous experimental design in enzyme inhibitor research include the strict application of the scientific method, from design and methodology to analysis and reporting. benthamdirect.comnih.gov This involves careful planning of the study, including randomization of animals to treatment groups to avoid bias. nih.gov The inclusion of appropriate control groups, such as vehicle-treated and age-matched non-treated animals, is essential for comparison. oup.com Furthermore, defining clear and relevant endpoints, such as changes in blood pressure or biomarkers of renal function like blood urea (B33335) nitrogen (BUN), is crucial for assessing the inhibitor's effect. nih.gov Careful attention to the kinetic parameters of enzyme inhibition (k_inact and K_I) in in vitro studies is necessary for a reliable prediction of the in vivo consequences. benthamdirect.comresearchgate.netcertara.com

Table 1: Key Considerations in Animal Model Selection for Enzyme Inhibitor Research

| Consideration | Description | Relevance to ACE Inhibitor (this compound) Research |

|---|---|---|

| Pathophysiological Relevance | The animal model should mimic the key aspects of the human disease. amegroups.cnfrontiersin.org | For hypertension, models like the Spontaneously Hypertensive Rat (SHR) or renovascular hypertensive models are used as they involve the renin-angiotensin system (RAS), the target of this compound. amegroups.cnnih.gov |

| Model Type | Models can be genetically, surgically, or pharmacologically induced. frontiersin.org | Genetically-induced models help understand hereditary aspects, while surgically-induced models (e.g., renal artery constriction) are ideal for studying RAS-dependent hypertension. frontiersin.orgspandidos-publications.com |

| Species and Strain | The chosen species and strain should have physiological and genetic characteristics that allow for meaningful extrapolation to humans. ahajournals.orgspandidos-publications.com | Differences in the renin and ACE amino acid sequences between species can affect inhibitor potency and require careful consideration. ahajournals.org |

| Experimental Rigor | Studies must be designed to be unbiased and reproducible, including randomization, appropriate controls, and well-defined endpoints. benthamdirect.comnih.gov | Ensures that observed effects, such as blood pressure reduction, are directly attributable to the action of this compound and not confounding variables. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation | The model should allow for the correlation of drug concentration with its pharmacological effect over time. | Helps in understanding the duration of action and linking the biotransformation of a prodrug like Alacepril to the sustained activity of this compound. nih.gov |

Biotransformation and Metabolite Research of this compound in Preclinical Settings

This compound is an active metabolite derived from the prodrug Alacepril. nih.govwikipedia.org Preclinical research, primarily conducted in animal models such as rats and dogs, has been essential to elucidate the biotransformation pathways that lead to the formation of this compound and other active molecules. nih.govchula.ac.th

Alacepril itself does not possess significant in vitro ACE inhibitory activity. nih.gov Its therapeutic effect is realized after oral administration and subsequent metabolism. nih.gov The disposition and metabolism of Alacepril are responsible for the potent and prolonged in vivo ACE inhibition observed in preclinical studies. nih.gov

The primary metabolic transformation that Alacepril undergoes is deacetylation. wikipedia.org This process leads to the formation of two principal active metabolites:

Captopril: A well-known and potent ACE inhibitor.

Table 2: Metabolites of Alacepril Identified in Preclinical Research

| Parent Compound | Metabolite | Metabolic Process | Significance | Preclinical Models |

|---|---|---|---|---|

| Alacepril | Captopril | Deacetylation wikipedia.org | A potent ACE inhibitor contributing significantly to the antihypertensive effect. wikipedia.org | Rats, Dogs nih.gov |

| Alacepril | This compound (Desacetylalacepril) | Deacetylation wikipedia.org | An active metabolite that contributes to the prolonged pharmacodynamic effect of Alacepril. nih.govwikipedia.org | Rats, Dogs chula.ac.thcabidigitallibrary.org |

Advanced Research and Future Directions for Alatrioprilat Analogues

Comparative Analysis with Other Vasopeptidase Inhibitors in Preclinical Contexts

Vasopeptidase inhibitors are designed to offer a synergistic therapeutic effect by concurrently blocking the production of the vasoconstrictor angiotensin II via ACE inhibition and preventing the breakdown of vasodilatory natriuretic peptides through NEP inhibition. researchgate.netdrugbank.com Alatrioprilat and its analogues are part of a class of compounds that have been extensively studied for this dual activity.

The dual inhibitory action of this compound and related compounds stems from their specific chemical structures, which are designed to interact with the active sites of both ACE and NEP, two zinc-dependent metallopeptidases. acs.orgoup.comnih.gov The rational design of these inhibitors evolved from modifying earlier selective inhibitors to achieve potent dual activity. oup.comoup.com

This compound and Glycoprilat: These compounds are mercaptoalkyl derivatives that feature a core structure designed to mimic peptide substrates of both enzymes. scribd.comscribd.com They were developed through the systematic modification of the NEP inhibitor thiorphan (B555922) to incorporate ACE inhibitory functions. oup.comoup.com Both this compound, an N-substituted alanine (B10760859) derivative, and Glycoprilat, a glycine (B1666218) derivative, were found to inhibit ACE and NEP with similar nanomolar potencies in vitro. researchgate.netacs.orgresearchgate.net Their design allows them to affect both the renin-angiotensin-aldosterone system (RAAS) and the atrial natriuretic factor (ANF) pathways. researchgate.netresearchgate.net

Omapatrilat (B1677282): As the most clinically advanced vasopeptidase inhibitor, Omapatrilat is a mercaptoacyl derivative of a bicyclic thiazepinone dipeptide. researchgate.netncats.io Its structure was designed as a tripeptide mimic to interact with the S1, S1', and S2' subsites of the target metalloproteases. nih.gov Crystal structure analysis reveals that omapatrilat occupies nearly identical positions in the active sites of both the N-terminal (nACE) and C-terminal (cACE) domains of ACE, as well as in NEP, explaining its potent, non-selective inhibition of both enzymes. acs.orgacs.orgnih.gov

Sampatrilat: This compound also possesses dual activity against ACE and NEP. acs.orgresearchgate.net Structural studies comparing Sampatrilat and Omapatrilat reveal differences in how their respective side groups interact with the enzyme pockets. For instance, the tyrosine-like group of Sampatrilat extends further into the S2' subsite of both NEP and ACE compared to the less elongated bicyclic ring of Omapatrilat. nih.gov

These structural variations, particularly in the moieties that interact with the enzyme subsites beyond the primary zinc-binding group, account for the functional divergences in potency and selectivity among these compounds.

Table 1: Structural and Functional Comparison of Vasopeptidase Inhibitors

| Compound | Core Structural Feature | Key Functional Group(s) | Design Rationale | Primary Enzyme Targets |

|---|---|---|---|---|

| This compound | Mercaptoalkyl derivative | Alanine moiety, Mercapto group for Zn2+ binding | Dual inhibitor designed from NEP inhibitor scaffold. oup.comoup.com | ACE & NEP researchgate.net |

| Glycoprilat | Mercaptoalkyl derivative | Glycine moiety, Mercapto group for Zn2+ binding | Dual inhibitor designed from NEP inhibitor scaffold. oup.comoup.com | ACE & NEP scribd.com |

| Omapatrilat | Mercaptoacyl bicyclic thiazepinone dipeptide | Thiol group, Bicyclic ring for S1'/S2' subsite interaction | Tripeptide mimic for potent, broad-spectrum vasopeptidase inhibition. researchgate.netnih.gov | ACE & NEP ncats.ionih.gov |

| Sampatrilat | Mercaptoacyl derivative | Thiol group, Tyrosine-like group for S2' subsite interaction | Dual inhibitor targeting both ACE and NEP. acs.orgnih.gov | ACE & NEP researchgate.net |

The pharmacological goal of vasopeptidase inhibitors is to combine the benefits of ACE inhibition (reduced vasoconstriction) and NEP inhibition (enhanced vasodilation) in a single molecule. researchgate.netnih.gov While all the compared compounds achieve this dual inhibition, their profiles exhibit subtle but important distinctions.

This compound and Glycoprilat were shown to inhibit both ACE and enkephalinase (NEP) activities with similar nanomolar potencies. researchgate.net Omapatrilat is also a potent inhibitor of both enzymes, with studies showing subnanomolar affinity for both ACE domains and an IC50 value of 8 nM for NEP. acs.orgnih.gov Sampatrilat shares this potent NEP inhibition, also with an IC50 of 8 nM. nih.gov

A key aspect of pharmacological profiling is domain selectivity within an enzyme. ACE possesses two homologous catalytic domains, nACE and cACE, with different substrate specificities. acs.org High-resolution crystal structures have shown that Omapatrilat binds to both nACE and cACE with extensive, nearly identical interactions, resulting in subnanomolar Ki values for both and a lack of domain selectivity. acs.orgnih.gov This non-selective inhibition within ACE, combined with potent NEP inhibition, was thought to provide powerful antihypertensive effects but has been linked to a higher incidence of side effects like angioedema. acs.orgresearchgate.net The detailed domain selectivity of this compound is less characterized in publicly available literature, representing an area for further investigation.

Table 2: Comparative Inhibitory Potency of Vasopeptidase Inhibitors

| Compound | Target Enzyme | Reported Potency (Ki / IC50) | Reference |

|---|---|---|---|

| This compound | ACE | Nanomolar range | researchgate.netresearchgate.net |

| NEP (Enkephalinase) | Nanomolar range | researchgate.netresearchgate.net | |

| Omapatrilat | ACE (nACE & cACE) | Subnanomolar Ki | acs.orgncats.io |

| NEP | 8.0 nM (IC50) | nih.gov | |

| Sampatrilat | ACE | - | - |

| NEP | 8.0 nM (IC50) | nih.gov |

Structural Homologies and Functional Divergences among this compound and Related Compounds (e.g., Glycoprilat, Omapatrilat, Sampatrilat)

Computational Drug Discovery and Rational Design Methodologies for this compound Derivatives

The development of this compound analogues and other dual inhibitors has been significantly advanced by computational methods, which allow for the rational design and prediction of molecular behavior before synthesis. frontiersin.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing how a ligand, such as this compound, interacts with its protein target at an atomic level. numberanalytics.comnih.gov These methods are crucial for understanding the structural basis of inhibitor potency and selectivity. frontiersin.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking studies on dual inhibitors have been used to elucidate the key structural features governing their binding to the zinc catalytic sites of ACE and NEP. researchgate.netresearchgate.net For example, analysis of docked conformations reveals the specific amino acid residues that are important for inhibitor binding and selectivity. researchgate.net Crystal structures of Omapatrilat complexed with ACE and NEP have provided high-resolution validation for these computational models, showing precisely how the inhibitor occupies the active site and interacts with surrounding residues. acs.orgacs.org These structures revealed that Omapatrilat binds largely in the S1' and S2' subsites of NEP. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time. numberanalytics.comnih.gov They can reveal conformational changes in the protein upon ligand binding and assess the stability of the interactions predicted by docking. frontiersin.orgresearchgate.net For this compound derivatives, MD simulations can be used to predict how structural modifications might alter binding affinity and residence time at the active site, guiding the design of analogues with improved pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. crpsonline.comresearchgate.net Once a reliable QSAR model is built, it can be used to predict the activity of newly designed compounds and identify which structural features are most important for their function. researchgate.net

The process for developing a QSAR model for this compound derivatives would involve:

Data Set Compilation: Assembling a series of this compound analogues with experimentally measured inhibitory activities against ACE and NEP.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify their physicochemical properties (e.g., electronic, steric, hydrophobic).

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating the descriptors to the biological activity. orgchemres.org

Validation: Rigorously validating the model's robustness and predictive power using internal and external test sets of compounds. rsc.org

While specific QSAR studies focused solely on this compound are not prominent in the literature, the methodology is widely applied in drug design. researchgate.netnih.gov A validated QSAR model could accelerate the discovery of this compound derivatives with optimized dual inhibition profiles, potentially with improved selectivity or fewer off-target effects.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Challenges and Opportunities in Dual Enzyme Inhibitor Research for Translational Science

The development of dual enzyme inhibitors like this compound analogues presents both significant hurdles and promising opportunities for translation into clinical practice.

Challenges: The primary challenge in designing dual inhibitors is achieving an optimal balance of potency against two different targets within a single molecule, without introducing unintended consequences. researchgate.nettandfonline.com The clinical development of Omapatrilat was halted due to a higher-than-acceptable incidence of angioedema, a serious side effect. nih.govresearchgate.netnih.gov This is believed to result from the potent dual inhibition of both ACE and NEP, leading to an excessive accumulation of bradykinin (B550075), a peptide degraded by both enzymes. oup.comresearchgate.net This highlights a major difficulty: combining two pharmacophores into one molecule while maintaining the precise selectivity and pharmacokinetic properties needed for a safe and effective drug is exceptionally difficult. researchgate.netitmedicalteam.pl Achieving specificity for one enzyme over other related ones to minimize off-target effects is another significant hurdle. itmedicalteam.plnih.gov

Opportunities: Despite the challenges, dual inhibitors remain an attractive therapeutic strategy. researchgate.net By targeting multiple disease-relevant pathways, they have the potential to offer superior efficacy compared to single-target agents, especially for complex multifactorial diseases like hypertension and heart failure. nih.govahajournals.org A single molecule that performs the function of two separate drugs could simplify treatment regimens, improve patient compliance, and reduce the risks of drug-drug interactions associated with polypharmacy. researchgate.net The knowledge gained from the challenges with first-generation vasopeptidase inhibitors is now guiding the design of safer and more selective molecules. acs.orgnih.gov Future research may focus on developing derivatives with different selectivity profiles, such as those that are more selective for the cACE domain, or on combining NEP inhibition with blockade of the angiotensin II receptor instead of ACE, a strategy that has shown clinical success. researchgate.net These efforts, supported by advanced computational tools and a deeper understanding of molecular interactions, represent a significant opportunity in translational science to deliver novel and more effective cardiovascular therapies. drugbiodev.com

Emerging Research Avenues for this compound-like Compounds in Novel Therapeutic Paradigms

While the primary therapeutic application of this compound and its analogues has been centered on cardiovascular diseases, emerging research into the multifaceted roles of its target enzymes, angiotensin-converting enzyme (ACE) and neprilysin (NEP), has opened new avenues for investigation in a variety of non-cardiovascular pathologies. The ability of this compound-like compounds to dually inhibit these two key metallopeptidases provides a unique pharmacological profile that is being explored for its potential in oncology, neurodegenerative diseases, and inflammatory conditions.

The rationale for exploring these novel applications stems from the diverse physiological substrates of neprilysin, which include not only vasoactive peptides but also peptides involved in inflammation, pain, and cellular proliferation. nih.govnih.gov Consequently, modulating the activity of NEP, in conjunction with ACE, presents a promising strategy for intervening in disease processes beyond the cardiovascular system.

Neurodegenerative Disorders: A Focus on Alzheimer's Disease

A significant and compelling area of emerging research for this compound-like compounds is in the realm of neurodegenerative disorders, particularly Alzheimer's disease (AD). This interest is primarily driven by the critical role of neprilysin as one of the main enzymes responsible for the degradation of amyloid-beta (Aβ) peptides in the brain. nih.govnih.govnih.gov The accumulation of Aβ plaques is a hallmark pathological feature of Alzheimer's disease.

Research has indicated that NEP expression and activity are reduced in the brains of individuals with AD, suggesting that enhancing NEP activity could be a therapeutic strategy. cfrjournal.com Conversely, the use of NEP inhibitors, such as those in the this compound class, has raised questions about the potential for increased risk of AD due to the inhibition of Aβ clearance. nih.govresearchgate.net

However, the role of these compounds in AD is complex and not entirely straightforward. Preclinical studies have yielded conflicting results. While some animal model studies suggest that NEP inhibitors might exacerbate Aβ accumulation, clinical studies with dual-acting angiotensin receptor-neprilysin inhibitors (ARNIs) have not shown significant adverse effects on cognitive function. nih.govresearchgate.net

Furthermore, the inhibition of neprilysin can lead to an increase in various neuroprotective peptides, which may play a role in inflammation, glucose homeostasis, and nerve conduction. nih.govresearchgate.net For instance, NEP inhibition can increase the levels of glucagon-like peptide-1 (GLP-1) and substance P, which may have protective effects against AD development. nih.govresearchgate.net Some research also suggests that certain compounds can promote the clearance of Aβ by increasing levels of neprilysin and shifting microglia towards a neuroprotective M2 phenotype. frontiersin.org The dual inhibition of both ACE and NEP could also offer a multi-faceted approach to addressing the complex pathology of Alzheimer's disease, which involves both neuronal and vascular components.

Oncological Research: Neprilysin as a Potential Target

The role of neprilysin in cancer is another burgeoning area of investigation for this compound-like compounds. Neprilysin is expressed in various tissues and has been implicated in the regulation of tumor growth, invasion, and angiogenesis through its degradation of various signaling peptides. researchgate.net Its expression has been shown to be downregulated in several types of cancer, including prostate and breast cancer, suggesting it may function as a tumor suppressor. nih.govresearchgate.net

Preclinical studies have begun to explore the therapeutic potential of modulating NEP activity in oncology. For example, in preclinical models of prostate cancer, the use of NEP inhibitors has been shown to enhance the uptake of radiolabeled ligands in tumors, suggesting a potential application in targeted radionuclide therapy. nih.gov This approach leverages the metabolic stabilization of the radioligand by the NEP inhibitor, leading to increased accumulation at the tumor site. nih.gov

Moreover, there is evidence that NEP can influence the tumor microenvironment. The degradation of substance P by NEP, for instance, can impact tumor cell proliferation and inflammation. Therefore, inhibitors like this compound could potentially modulate the tumor microenvironment to be less favorable for cancer progression. The dual inhibition of ACE, which also plays a role in angiogenesis and tumor growth, further enhances the rationale for exploring these compounds in cancer therapy.

Inflammatory and Immune-Modulatory Applications

The involvement of neprilysin in the degradation of inflammatory and immune-modulatory peptides suggests a potential role for this compound-like compounds in a range of inflammatory diseases. Neprilysin can hydrolyze substance P, a key mediator of neurogenic inflammation and pain. By inhibiting NEP, this compound analogues could potentiate the effects of substance P and other pro-inflammatory peptides, which could be beneficial or detrimental depending on the specific disease context.

Emerging evidence points to a role for neprilysin in modulating the immune response. nih.gov Its ability to cleave various signaling peptides can influence the activity of immune cells. This opens up the possibility of using this compound-like compounds to treat immune-mediated inflammatory diseases. For instance, neprilysin inhibition has been shown to affect oxidative stress and inflammation in certain pathological settings. dovepress.com The dual inhibition of ACE, a key component of the renin-angiotensin system which also has pro-inflammatory actions, could provide a synergistic anti-inflammatory effect. Further research is needed to elucidate the precise mechanisms and therapeutic potential of this compound analogues in specific inflammatory and autoimmune disorders.

Q & A

Q. PICOT Framework :

- P opulation: Hypertensive models with comorbid renal dysfunction.

- I ntervention: this compound (5 mg/kg/day) vs. ACE/NEP monotherapies.

- C omparison: Placebo and positive controls (e.g., Enalapril).

- O utcome: 24-hour ambulatory blood pressure, urinary cGMP levels.

- T ime: 8-week longitudinal study.

Data Analysis : Use ANOVA with post-hoc Tukey tests to compare groups. Address enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm dual inhibition .

Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic data across labs?

- Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail animal strain, diet, and environmental conditions.

- Supporting Information : Upload raw HPLC chromatograms, statistical code, and animal ethics approvals.

- References : Cite primary literature for assay protocols (e.g., Proc. Natl. Acad. Sci. USA 1991, 88, 4210) .

Data Contradiction Analysis

Q. Why do some studies report divergent Ki values for this compound’s ACE inhibition?

- Methodological Answer: Variability arises from assay conditions (e.g., pH, substrate concentration). Mitigate by:

- Standardization : Use recombinant human ACE/NEP isoforms.

- Controls : Include reference inhibitors (e.g., Captopril for ACE).

- Metadata : Report buffer composition and temperature in publications.

- Reference: .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.